

# Commercial Suppliers of 4-Aminophenylboronic Acid Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminophenylboronic acid

Cat. No.: B1224232

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For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in any experimental workflow. **4-Aminophenylboronic acid** hydrochloride (4-APBA HCl) is a versatile building block used in a variety of applications, including Suzuki-Miyaura cross-coupling reactions, the development of sensors for biologically relevant molecules, and as a targeting moiety in drug delivery systems. This guide provides an in-depth overview of commercial suppliers, key technical data, and relevant experimental protocols involving 4-APBA HCl.

## Supplier and Product Specifications

A number of chemical suppliers offer **4-Aminophenylboronic acid** hydrochloride. The following table summarizes the publicly available data on their product offerings to facilitate easy comparison. It is important to note that purity and other specifications can vary by batch, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Assay	Form	Melting Point (°C)
Sigma-Aldrich (Millipore Sigma)	708887	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.41	≥95%	Powder	195-200
Fisher Scientific	7088872 50MG	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.41	-	-	-
LGC Standards	TRC-A629273	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.04	-	-	-
Santa Cruz Biotechnology	sc-223457	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.41	-	-	-
Parchem	-	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.41	-	-	-
Biosynth	FA33740	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.40	-	-	-
ECHEMI	-	80460-73-7	C <sub>6</sub> H <sub>8</sub> BN O <sub>2</sub> · HCl	173.41	-	-	-

Note: "-" indicates data not readily available on the supplier's main product page. For precise specifications, always refer to the supplier's documentation for a specific lot.

## Experimental Protocols

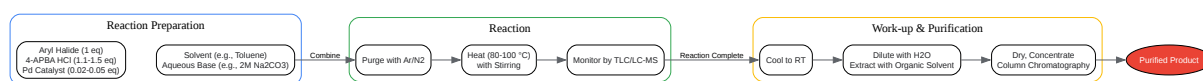
**4-Aminophenylboronic acid** hydrochloride is a key reagent in several important chemical transformations. Below are detailed methodologies for some of its common applications.

### Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. 4-APBA HCl can be used to introduce an aminophenyl group onto an aromatic or vinylic halide.

General Procedure:[1][2][3][4][5]

- **Reaction Setup:** In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 eq.), **4-Aminophenylboronic acid** hydrochloride (1.1-1.5 eq.), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq.).
- **Solvent and Base:** Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of a base (e.g., 2M  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ ).
- **Inert Atmosphere:** Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Heating:** Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.



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### Suzuki-Miyaura Coupling Workflow

## Preparation of a Glucose-Responsive Material

Phenylboronic acids are known to interact with diols, such as those found in sugars. This property can be exploited to create materials that respond to the presence of glucose.

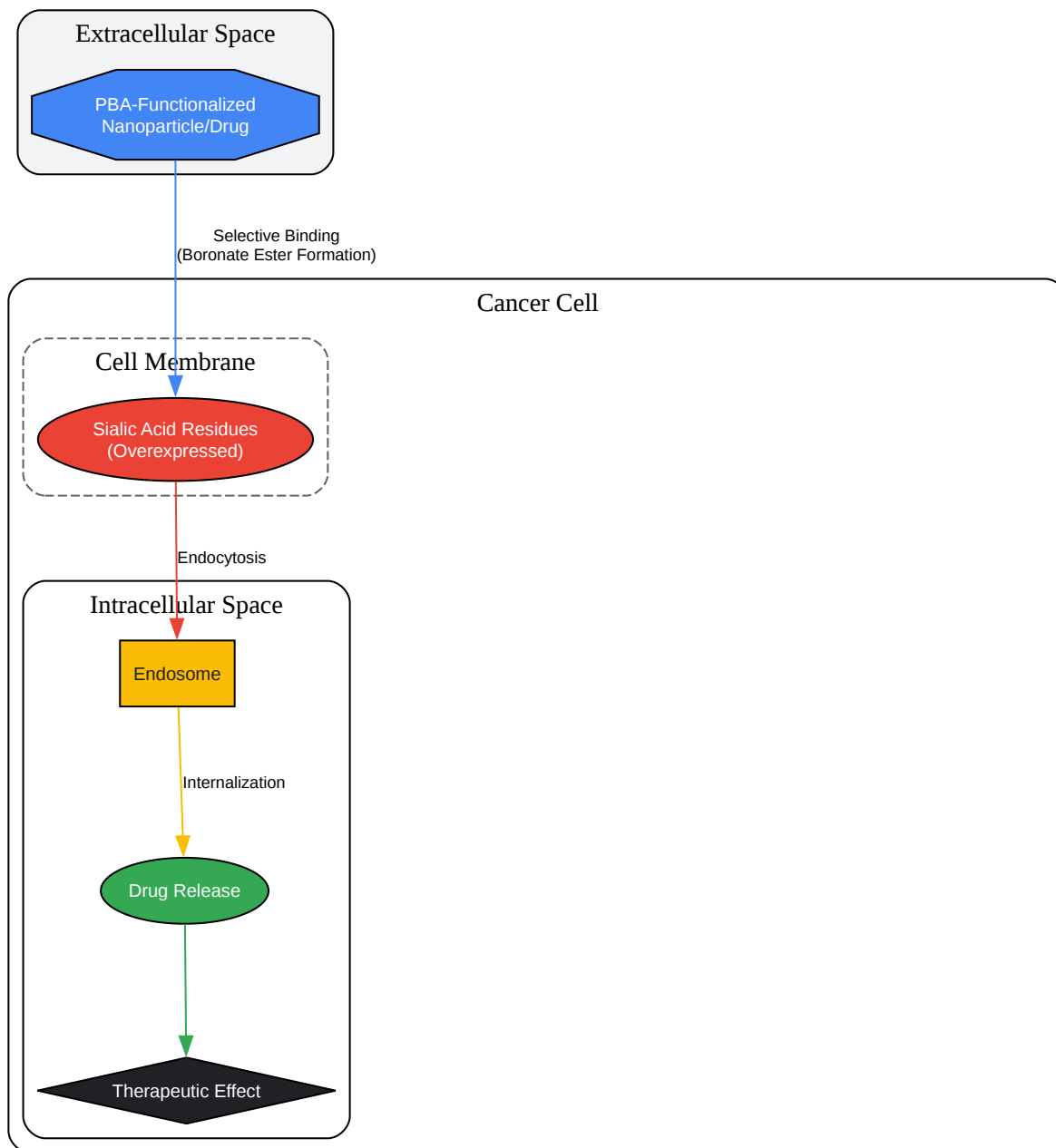
Example Protocol for a Glucose-Sensitive Hydrogel:

- **Polymer Backbone Synthesis:** Synthesize or procure a suitable polymer backbone containing amine or hydroxyl groups (e.g., polyvinyl alcohol or a modified alginate).
- **Functionalization with 4-APBA:**
  - Dissolve the polymer in an appropriate aqueous buffer.
  - Activate the carboxyl groups of **4-Aminophenylboronic acid** using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide) to form an amine-reactive NHS ester.
  - Add the activated 4-APBA to the polymer solution and stir at room temperature to allow for the formation of amide bonds.
- **Purification:** Purify the functionalized polymer by dialysis against deionized water to remove unreacted reagents.
- **Hydrogel Formation:** The resulting polymer can then be cross-linked to form a hydrogel. The glucose-responsive properties arise from the reversible binding of glucose to the boronic acid moieties, which can alter the swelling or mechanical properties of the hydrogel.

## Signaling Pathway: Phenylboronic Acid in Cancer Cell Targeting

Phenylboronic acid and its derivatives have gained attention for their potential in targeted cancer therapy. This is due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.<sup>[6][7][8]</sup> This interaction can be exploited for both diagnostic and therapeutic purposes.

The diagram below illustrates the principle of phenylboronic acid-mediated targeting of cancer cells. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to sialic acid residues on the cancer cell surface, leading to enhanced uptake of the therapeutic or imaging agent into the cancer cell via endocytosis. This targeted delivery can increase the efficacy of the treatment while minimizing off-target effects on healthy cells.



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### Phenylboronic Acid-Mediated Cancer Cell Targeting

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- To cite this document: BenchChem. [Commercial Suppliers of 4-Aminophenylboronic Acid Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224232#commercial-suppliers-of-4-aminophenylboronic-acid-hydrochloride\]](https://www.benchchem.com/product/b1224232#commercial-suppliers-of-4-aminophenylboronic-acid-hydrochloride)

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